Pd2(dba)3-dba
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Overview
Description
Tris(dibenzylideneacetone)dipalladium(0): , commonly referred to as Pd2(dba)3-dba , is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone. This compound appears as a dark-purple or brown solid and is modestly soluble in organic solvents . The dibenzylideneacetone ligands in the compound are easily displaced, making it a valuable homogeneous catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound was first reported in 1970 and is prepared by reacting dibenzylideneacetone with sodium tetrachloropalladate . The reaction typically occurs in a hot methanol solution (around 60°C) and involves the use of excess dibenzylideneacetone, sodium acetate, and sodium tetrachloropalladate . The resulting product is often recrystallized from chloroform to obtain a purer form of the compound, which is usually supplied as the chloroform adduct, Pd2(dba)3·CHCl3 .
Industrial Production Methods: In industrial settings, the preparation of Pd2(dba)3·CHCl3 involves reacting a palladium(II) complex with an alkali metal halide in an alcohol solvent, followed by a reaction with a mixture of dibenzylideneacetone, chloroform, and an inorganic base . This method ensures the production of the compound on a larger scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Pd2(dba)3-dba undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, forming a new palladium complex.
Substitution: The dibenzylideneacetone ligands can be displaced by other ligands, such as triphenylphosphine.
Coupling Reactions: It acts as a catalyst in coupling reactions like the Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination
Common Reagents and Conditions:
Oxidative Addition: Common reagents include aryl halides and alkyl halides, often in the presence of phosphine ligands.
Substitution: Triphenylphosphine and other phosphine ligands are commonly used.
Coupling Reactions: Reagents like boronic acids, organozinc compounds, and amines are used under mild to moderate conditions
Major Products:
Oxidative Addition: Formation of new palladium complexes with the added substrate.
Substitution: Formation of new palladium-phosphine complexes.
Coupling Reactions: Formation of biaryl compounds, arylamines, and other coupled products
Scientific Research Applications
Chemistry: Pd2(dba)3-dba is widely used as a source of soluble palladium(0) in various coupling reactions, including the Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination . It is also used in the Carroll rearrangement and Trost asymmetric allylic alkylation .
Biology and Medicine:
Industry: In industrial chemistry, this compound is used in the synthesis of complex organic molecules and materials, including polymers and advanced materials .
Mechanism of Action
Pd2(dba)3-dba acts as a catalyst by facilitating oxidative addition reactions. The palladium center undergoes oxidative addition with substrates, forming new palladium complexes that can participate in further reactions . The dibenzylideneacetone ligands stabilize the palladium center and can be displaced by other ligands, allowing the palladium to interact with various substrates .
Comparison with Similar Compounds
- Bis(dibenzylideneacetone)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Comparison:
- Bis(dibenzylideneacetone)palladium(0): Similar to Pd2(dba)3-dba but with fewer dibenzylideneacetone ligands. It is also used as a catalyst in coupling reactions .
- Tetrakis(triphenylphosphine)palladium(0): Contains triphenylphosphine ligands instead of dibenzylideneacetone. It is more stable and used in different catalytic applications .
This compound is unique due to its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .
Properties
Molecular Formula |
C68H56O4Pd2 |
---|---|
Molecular Weight |
1150.0 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/4C17H14O.2Pd/c4*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*1-14H;;/b4*13-11+,14-12+;; |
InChI Key |
XFGZNYFKXJWVSH-XPKUMWTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
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